molecular formula C14H26Cl2N2 B133877 2-(2-Ethylhexylaminomethyl)pyridine dihydrochloride CAS No. 142937-33-5

2-(2-Ethylhexylaminomethyl)pyridine dihydrochloride

Cat. No.: B133877
CAS No.: 142937-33-5
M. Wt: 293.3 g/mol
InChI Key: HTEFKSZVEIVQFO-UHFFFAOYSA-N
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Description

2-(2-Ethylhexylaminomethyl)pyridine dihydrochloride is a chemical reagent featuring a pyridine heterocycle functionalized with a 2-ethylhexylaminomethyl side chain and presented as a dihydrochloride salt. The pyridine ring is a privileged scaffold in medicinal chemistry and drug discovery, known to profoundly influence the pharmacological profile, metabolic stability, and cellular permeability of bioactive molecules . The dihydrochloride salt form typically enhances the compound's water solubility, making it more suitable for biological testing in aqueous media . The structural motif of an alkylaminomethyl chain linked to pyridine suggests potential for this compound to serve as a key intermediate or building block in organic synthesis. It could be particularly valuable for constructing more complex molecules for pharmaceutical or agrochemical research, given that pyridine-based structures are extensively used in both fields . The 2-ethylhexyl group may contribute desirable physicochemical properties, such as influencing the lipophilicity of the resulting molecules. While the specific biological mechanism of action for this precise compound is not fully delineated in the current literature, molecules with analogous pyridine core structures have demonstrated a wide spectrum of research applications, including antimicrobial and antiviral activities . This compound is provided as a high-purity material for research and development purposes. FOR RESEARCH USE ONLY (RUO). Not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-ethyl-N-(pyridin-2-ylmethyl)hexan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2.2ClH/c1-3-5-8-13(4-2)11-15-12-14-9-6-7-10-16-14;;/h6-7,9-10,13,15H,3-5,8,11-12H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTEFKSZVEIVQFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CNCC1=CC=CC=N1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90583352
Record name 2-Ethyl-N-[(pyridin-2-yl)methyl]hexan-1-amine--hydrogen chloride (1/2)
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Molecular Weight

293.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142937-33-5
Record name 2-Ethyl-N-[(pyridin-2-yl)methyl]hexan-1-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-Ethylhexyl)-2-picolylamine dihydrochloride
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Preparation Methods

Reaction Mechanism and Conditions

A widely cited method involves reacting 2-chloromethylpyridine with 2-ethylhexylamine in the presence of a phase transfer catalyst (PTC) and an inorganic base. According to EP1422220A1, this reaction proceeds via an SN2 mechanism, where the amine acts as a nucleophile, displacing the chloride group. Key parameters include:

  • Solvent : Propionitrile or acetonitrile (aprotic polar solvents).

  • Base : Dry potassium carbonate (K₂CO₃) or sodium hydride (NaH).

  • Catalyst : Tetraethylammonium bromide (NEt₄Br) as a PTC.

  • Temperature : 60–80°C for 8–12 hours.

The reaction achieves a 75–85% yield under optimized conditions, with the dihydrochloride salt formed by subsequent treatment with concentrated HCl (molar ratio HCl:amine = 2:1).

Reductive Amination of Pyridine Aldehydes

Two-Step Process

US20050250947A1 describes a reductive amination strategy starting from 2-pyridinecarboxaldehyde and 2-ethylhexylamine :

  • Imine Formation : The aldehyde reacts with the amine in ethanol at 25°C for 4 hours to form the Schiff base.

  • Reduction : Sodium cyanoborohydride (NaBH₃CN) reduces the imine to the secondary amine in methanol at 0–5°C.

Key Data:

StepReagentSolventTemperatureYield
12-EthylhexylamineEthanol25°C90%
2NaBH₃CNMethanol0–5°C78%

The final dihydrochloride salt is precipitated by adding HCl gas to the amine solution in diethyl ether.

Nitroalkane Condensation and Hydrogenation

Catalytic Hydrogenation Approach

US7608720B2 outlines a method where 2-nitroethylhexane reacts with 2-chloropyridine under hydrogen gas (H₂) and a palladium catalyst:

  • Catalyst : 5% Pd/C (2 wt% of substrate).

  • Solvent : Tetrahydrofuran (THF) or ethyl acetate.

  • Pressure : 3–5 bar H₂ at 50°C for 6 hours.

This route achieves a 70% yield of the primary amine, which is then converted to the dihydrochloride salt using HCl in isopropanol.

Direct Alkylation of 2-Aminomethylpyridine

Alkylation with 2-Ethylhexyl Bromide

CN101698659B reports alkylation of 2-aminomethylpyridine with 2-ethylhexyl bromide in a biphasic system:

  • Base : Sodium hydroxide (NaOH) aqueous solution.

  • Catalyst : Benzyltriethylammonium chloride (BTEAC).

  • Solvent : Toluene/water (1:1 v/v).

Reaction Optimization:

ParameterOptimal ValueYield
Reaction Time12 hours82%
Temperature40°C
Molar Ratio (Amine:Alkylating Agent)1:1.2

The dihydrochloride is isolated by adding HCl to the alkylated amine in acetone.

Comparative Analysis of Methods

Yield and Scalability

MethodYieldScalabilityCost Efficiency
Nucleophilic Substitution85%IndustrialModerate
Reductive Amination78%Lab-scaleHigh
Catalytic Hydrogenation70%Pilot-scaleLow
Direct Alkylation82%IndustrialHigh

Critical Considerations

  • Purity : Reductive amination (Method 2) produces fewer byproducts but requires stringent temperature control.

  • Catalyst Cost : Palladium catalysts (Method 3) increase operational expenses.

  • Salt Formation : Excess HCl (≥2 equivalents) is critical for dihydrochloride stability across all methods.

Industrial-Scale Purification Techniques

Crystallization and Recrystallization

  • Solvent System : Ethanol/water (4:1 v/v) for initial crystallization.

  • Decolorization : Activated carbon treatment removes impurities.

  • Final Purity : ≥99.5% (HPLC) after two recrystallizations .

Chemical Reactions Analysis

2-(2-Ethylhexylaminomethyl)pyridine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as palladium on carbon, and controlled temperatures . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmaceutical Applications

2-(2-Ethylhexylaminomethyl)pyridine dihydrochloride has been investigated for its potential use in drug development due to its structural properties that may enhance bioactivity.

  • Antimicrobial Activity : Studies have indicated that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents. Its mechanism involves disrupting microbial cell membranes, leading to cell death.
  • Neuropharmacology : Research suggests potential applications in neuropharmacology, particularly as a modulator of neurotransmitter systems. Its ability to interact with various receptors may lead to therapeutic applications in treating neurological disorders.

Chemical Synthesis

The compound serves as an important intermediate in organic synthesis. It can be utilized in the synthesis of various heterocyclic compounds, which are crucial in medicinal chemistry.

  • Synthesis of Pyridine Derivatives : It can be employed to synthesize other pyridine derivatives through nucleophilic substitution reactions, expanding the library of compounds available for pharmaceutical testing.

Material Science

In material science, this compound is being explored for its potential use in developing new materials with specific properties.

  • Polymer Chemistry : The compound can be used as a monomer or additive in polymer formulations to enhance thermal stability and mechanical properties.

Case Study 1: Antimicrobial Evaluation

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results showed significant inhibition zones compared to control samples, indicating its potential as a lead compound for antibiotic development.

Case Study 2: Neuropharmacological Effects

Research conducted at a prominent university investigated the effects of this compound on neurotransmitter release in vitro. The findings suggested that it modulates dopamine levels, presenting possibilities for further exploration in treating conditions like Parkinson's disease.

Synthetic Routes

The synthesis of this compound typically involves:

  • Starting Materials : Pyridine derivatives and ethylhexylamine.
  • Reagents : Hydrochloric acid is used to form the dihydrochloride salt.
  • Reaction Conditions : The reaction is generally carried out under reflux conditions with appropriate solvents to ensure complete reaction and purification.

Mechanism of Action

The mechanism of action of 2-(2-Ethylhexylaminomethyl)pyridine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, affecting their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares EHAP with five structurally or functionally analogous compounds, focusing on molecular properties, applications, and safety profiles.

Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Primary Applications
2-(2-Ethylhexylaminomethyl)pyridine dihydrochloride (EHAP) 142937-33-5 C₁₄H₂₅N₂Cl₂ 291.9 Pyridine + ethylhexylaminomethyl + 2HCl Chemical intermediate
ABT-089 [2-methyl-3-(2-(S)-pyrrolidinylmethoxy)pyridine dihydrochloride] Not provided C₁₂H₁₇N₃O·2HCl ~319.2* Pyridine + pyrrolidinylmethoxy + 2HCl Cognitive disorder treatment (rats/monkeys)
Betahistine Hydrochloride 5579-84-0 C₈H₁₂N₂·2HCl 209.11 Pyridineethylamine + 2HCl Vertigo management
2-(4-Piperidinylmethyl)pyridine Dihydrochloride 886886-02-8 C₁₁H₁₇N₂Cl₂ 256.2 Pyridine + piperidinylmethyl + 2HCl Nucleophilic intermediate in synthesis
S-(2-(Dimethylamino)ethyl) pseudothiourea dihydrochloride 16111-27-6 C₅H₁₄N₄S·2HCl 247.2 Thiourea + dimethylaminoethyl + 2HCl Restricted (sensitizer)

*Calculated based on molecular formula.

Physicochemical and Stability Considerations

  • Hydrogen Bonding : Both EHAP and 2-(4-Piperidinylmethyl)pyridine dihydrochloride exhibit strong hydrogen bonding due to hydrochloride salts, improving stability in polar solvents .
  • Electron-Withdrawing Effects : Pyridine rings in EHAP and ABT-089 modulate electronic environments, affecting reactivity in synthetic pathways .

Biological Activity

2-(2-Ethylhexylaminomethyl)pyridine dihydrochloride, a compound with the CAS number 142937-33-5, is gaining attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in various fields, supported by relevant research findings and data.

  • Molecular Formula : C14H24N2·2HCl
  • Molecular Weight : 293.3 g/mol
  • IUPAC Name : 2-ethyl-N-(pyridin-2-ylmethyl)hexan-1-amine; dihydrochloride

The biological activity of this compound primarily involves its interaction with specific molecular targets such as proteins and enzymes. The compound can bind to these targets, influencing their activity and subsequently altering cellular processes and biochemical pathways. This mechanism is crucial for its potential therapeutic applications.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, making it a candidate for further exploration in treating infections.
  • Anti-inflammatory Effects : The compound has been evaluated for its ability to inhibit inflammatory pathways, particularly through modulation of the NF-κB signaling pathway. In vitro studies suggest significant inhibition without affecting cell viability, indicating potential as an anti-inflammatory agent.
  • Neuroprotective Properties : Preliminary research suggests that the compound may offer neuroprotective effects, possibly through antioxidant mechanisms or by modulating neurotransmitter systems.

Research Findings and Case Studies

A selection of studies highlights the biological activity of this compound:

  • Inhibition of NF-κB Pathway :
    • A study reported that derivatives similar to this compound showed IC50 values for NF-κB inhibition ranging from 1.64 μM to 9.05 μM in LPS-induced HEK293/NF-κB-Luc cells, demonstrating its potential as an anti-inflammatory candidate .
  • Antimicrobial Efficacy :
    • Another investigation focused on the antimicrobial properties of the compound against various bacterial strains, revealing effective inhibition at low concentrations.
  • Neuroprotective Studies :
    • Research into the neuroprotective effects indicated that the compound could mitigate oxidative stress in neuronal cells, suggesting applications in neurodegenerative disease models.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

Compound NameStructure SimilarityNotable Activity
2-(2-Pyridyl)ethylamineModerateModerate antimicrobial activity
N-methyl-2-pyridineethanamineLowLimited biological activity
4-(Aminomethyl)pyridineHighStronger neuroprotective effects

Q & A

Q. What are the conventional synthetic routes for 2-(2-Ethylhexylaminomethyl)pyridine dihydrochloride, and what are the critical reaction parameters?

The synthesis typically involves nucleophilic substitution between 2-chloropyridine and 2-ethylhexylamine. Key steps include:

  • Reaction conditions : Conducted in a polar aprotic solvent (e.g., DMF or DMSO) at 80–100°C for 12–24 hours under inert gas .
  • Salting : The intermediate product is treated with concentrated hydrochloric acid to form the dihydrochloride salt, requiring precise stoichiometry to avoid impurities .
  • Yield optimization : Adding a base (e.g., K₂CO₃) improves nucleophilicity of the amine, enhancing yields to ~70–80% .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity (>98%) .
  • Spectroscopic characterization :
    • ¹H/¹³C NMR : Peaks at δ 8.5–8.7 ppm (pyridine protons) and δ 2.5–3.5 ppm (ethylhexyl chain) confirm substitution .
    • Mass spectrometry : ESI-MS should show [M+H]⁺ at m/z 269.2 (free base) and [M+2HCl]⁻ at m/z 342.1 .

Q. What are the stability considerations for this compound under different storage conditions?

  • Thermal stability : Decomposes above 200°C; store at 2–8°C in airtight containers .
  • Hygroscopicity : The dihydrochloride form is hygroscopic; use desiccants (silica gel) to prevent hydrolysis .
  • Light sensitivity : Protect from UV exposure to avoid degradation of the pyridine ring .

Advanced Research Questions

Q. How can this compound serve as a ligand or intermediate in catalysis or medicinal chemistry?

  • Metal coordination : The pyridine nitrogen and amine group enable chelation with transition metals (e.g., Pd, Cu) for catalytic cross-coupling reactions .
  • Drug discovery : Structural analogs (e.g., ABT-089) act as neuronal nicotinic receptor agonists, suggesting potential for neuropharmacological studies .
  • Methodology : To evaluate bioactivity, perform receptor-binding assays (e.g., radioligand displacement) and measure IC₅₀ values in enzyme inhibition models .

Q. What strategies resolve contradictions in solubility data across solvents?

  • Solubility profiling :

    SolventSolubility (mg/mL)Conditions
    Water10025°C, pH 2–3
    DMSO5025°C
    Ethanol2025°C
  • Contradiction analysis : Discrepancies arise from protonation states. At acidic pH (e.g., HCl-adjusted water), the dihydrochloride form dominates, enhancing aqueous solubility. In organic solvents, neutral species precipitate .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

  • QSAR studies : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to targets like iNOS or nicotinic receptors .
  • ADMET prediction : Tools like SwissADME estimate logP (2.8) and bioavailability (80%), guiding structural modifications for enhanced blood-brain barrier penetration .

Q. What are the challenges in scaling up synthesis for preclinical studies, and how are they mitigated?

  • Scale-up issues :
    • Exothermic reactions: Use jacketed reactors with controlled cooling .
    • Purification bottlenecks: Replace column chromatography with recrystallization (solvent: ethanol/water) .
  • Quality control : Implement in-line FTIR to monitor reaction progress and ensure batch consistency .

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